molecular formula C12H9BrN2O2 B11759836 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid

Cat. No.: B11759836
M. Wt: 293.12 g/mol
InChI Key: ISOIEFYUOQFSLW-UHFFFAOYSA-N
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Description

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. This particular compound features a bromo-substituted pyrazole ring attached to a phenyl group, which is further connected to a prop-2-enoic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Coupling with phenyl group: The brominated pyrazole is coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the prop-2-enoic acid moiety:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the double bond or other functional groups.

    Substitution: The bromo substituent on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Addition: The double bond in the prop-2-enoic acid moiety can undergo addition reactions with various electrophiles, such as halogens or hydrogen halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper salts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic systems and can be used in the development of new synthetic methodologies.

    Biology: Pyrazole derivatives, including this compound, have shown promising biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, pyrazole derivatives are known to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in the cholinergic nervous system. By inhibiting this enzyme, the compound can modulate neurotransmitter levels and affect neural transmission. Additionally, the compound may interact with other molecular targets, such as receptors or ion channels, to exert its biological effects.

Comparison with Similar Compounds

3-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]prop-2-enoic acid can be compared with other similar compounds, such as:

    4-bromo-1H-pyrazole: A simpler pyrazole derivative with a bromo substituent, which lacks the phenyl and prop-2-enoic acid moieties.

    3-(4-bromophenyl)-1H-pyrazole: A compound with a bromo-substituted phenyl group attached to the pyrazole ring, but without the prop-2-enoic acid moiety.

    3-(4-(4-bromo-1H-pyrazol-1-yl)phenyl)propanoic acid: A similar compound with a propanoic acid moiety instead of the prop-2-enoic acid moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-[4-(4-bromopyrazol-1-yl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O2/c13-10-7-14-15(8-10)11-4-1-9(2-5-11)3-6-12(16)17/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOIEFYUOQFSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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